molecular formula C47H74O18 B1679874 Purpurea glycoside A CAS No. 19855-40-4

Purpurea glycoside A

Número de catálogo B1679874
Número CAS: 19855-40-4
Peso molecular: 927.1 g/mol
Clave InChI: BZJBLHNKKRCQEQ-ZFCLPHBQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Purpurea glycoside A is a cardiac glycoside analog . It is derived from Digitalis purpurea, a toxic species of flowering plant in the plantain family Plantaginaceae . The plant is native to and widespread throughout most of temperate Europe .


Synthesis Analysis

The synthesis of this compound involves key genes and pathways associated with the biosynthesis of secondary metabolites in D. purpurea . The candidate genes for Scarecrow-Like Protein 14 (SCL14), Delta24-sterol reductase (DWF1), HYDRA1 (HYD1), and Jasmonate-ZIM domain3 (JAZ3) were validated under methyl jasmonate treatment . SCL14, which targets DWF1, and HYD1, which induces cholesterol and cardiac glycoside biosynthesis, were both promoted .


Molecular Structure Analysis

The molecular formula of this compound is C47H74O18 . Its exact mass is 926.49 and its molecular weight is 927.090 .


Chemical Reactions Analysis

The mechanism of action of cardiac glycosides involves inhibiting the Na + K + ATPase enzyme, also known as the sodium-potassium pump . This causes sodium to build up inside the heart cells, decreasing the ability of the sodium-calcium exchanger to push calcium out of the cells, consequently causing calcium to build up in the sarcoplasmic reticulum .


Physical And Chemical Properties Analysis

Cardiac glycosides are solids, either amorphous or crystalline . They are usually bitter in taste and soluble in water and polar organic solvents . They reduce Fehling’s solutions only after hydrolysis .

Aplicaciones Científicas De Investigación

1. Alternative Splicing in Medicinal Plants

Purpurea glycoside A, found in Digitalis purpurea, is significant for its medicinal properties, particularly in the treatment of heart failure due to its cardiac glycosides. Research by Wu et al. (2014) highlights the importance of understanding the post-transcriptional mechanisms in D. purpurea. Their study on alternative splicing (AS) in D. purpurea revealed that glycosyltransferases and monooxygenase, both involved in the biosynthesis of cardiac glycosides, are regulated by AS, which could impact the plant's medicinal properties.

2. Biosynthesis of Secondary Metabolites

Amiri et al. (2023) focused on identifying key genes involved in the biosynthesis of secondary metabolites, including cardiac glycosides, in D. purpurea (Amiri et al., 2023). Their research contributes to understanding how these compounds are produced, which is crucial for their use in the pharmaceutical industry. This study provides insights into the molecular mechanisms behind the production of these bioactive compounds, enhancing our understanding of their therapeutic applications.

3. Rapid Identification Techniques

The study by Kudo et al. (2000) explored the use of near-infrared (NIR) spectroscopy as a method for the rapid identification of Digitalis purpurea, which contains important glycosides. This non-destructive technique could streamline the process of identifying plants with medicinal properties, aiding in the efficient use of resources in pharmaceutical applications.

4. Transcriptome Analysis for Cardiac Glycoside Biosynthesis

A comprehensive transcriptome analysis by Wu et al. (2012) revealed novel genes potentially involved in the biosynthesis of cardiac glycosides in D. purpurea. This study enhances our understanding of the genetic basis of these medicinally important compounds and suggests the role of mlncRNAs in secondary metabolism and stress response.

5. Antidiabetic Potential of Sarracenia Purpurea

The antidiabetic activity of Sarracacenia purpurea was investigated by Muhammad et al. (2012), revealing significant antidiabetic potential through the stimulation of glucose uptake and reduction of glucose production. This study suggests that phenolic glycosides, flavonoid glycosides, and iridoids in S. purpurea could contribute to its therapeutic potential in diabetes treatment (Muhammad et al., 2012).

6. Seasonal Impact on Flavonoid Glycosides in Tephrosia Purpurea

Pandey et al. (2016) conducted a seasonal study on Tephrosia purpurea, focusing on the content of flavonoid glycosides and their antioxidant activities. Their findings highlighted the seasonal influences on the plant's medicinal properties, emphasizing the importance of harvest timing for optimal therapeutic effectiveness (Pandey et al., 2016).

7. Genetic Diversity and Glycoside Content in Salix Purpurea

Research by Sulima et al. (2009) on Salix purpurea demonstrated the relationship between genetic diversity and the content of salicylic glycosides, which are valuable for producing natural aspirin. This study provides insight into the selection of high-yielding varieties for pharmaceutical applications (Sulima et al., 2009).

Mecanismo De Acción

Cardiac glycosides work by inhibiting the Na + K + ATPase enzyme, also known as the sodium-potassium pump . This causes sodium to build up inside the heart cells, decreasing the ability of the sodium-calcium exchanger to push calcium out of the cells, consequently causing calcium to build up in the sarcoplasmic reticulum . Increased intracellular calcium results in a positive inotropic effect, which in turn has the effect of increasing the force of the heart’s contractions .

Safety and Hazards

A critical aspect of the use of digoxin, a cardiac glycoside, is to recognize its narrow therapeutic window and keep the serum digoxin level ≤ 1.0 ng/ml . The most frequent side effects of cardiac glycosides include unusual tiredness and fatigue, anxiety, and hallucinations . In addition, symptoms of toxicity can include visual disturbances, nausea or vomiting, and cardiac arrhythmias .

Direcciones Futuras

Recent studies have investigated the role of integrative analysis of multi-omics data in understanding cellular metabolic status through systems metabolic engineering approach, as well as its application to genetically engineering metabolic pathways . The correlation between key genes and main metabolites and validation of expression patterns provide a unique insight into the biosynthesis mechanisms of cardiac glycosides in D. purpurea . This could pave the way for future research and applications of Purpurea glycoside A.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Purpurea glycoside A involves the conversion of the starting material, digitoxin, to the final product through a series of chemical reactions.", "Starting Materials": [ "Digitoxin", "Sodium periodate", "Sodium borohydride", "Acetic anhydride", "Sodium acetate", "Methanol", "Water", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Potassium carbonate", "Methyl iodide" ], "Reaction": [ "Oxidation of digitoxin with sodium periodate to form an aldehyde intermediate", "Reduction of the aldehyde intermediate with sodium borohydride to form a diol", "Acetylation of the diol with acetic anhydride in the presence of sodium acetate to form a protected diacetate", "Hydrolysis of the protected diacetate with methanol and water to form a diol", "Treatment of the diol with hydrochloric acid to form a cyclic ether", "Neutralization of the cyclic ether with sodium hydroxide", "Extraction of the cyclic ether with chloroform", "Washing of the chloroform layer with water", "Evaporation of the chloroform to obtain a crude product", "Purification of the crude product by column chromatography using potassium carbonate and methanol as eluent", "Methylation of the purified product with methyl iodide to form Purpurea glycoside A" ] }

Número CAS

19855-40-4

Fórmula molecular

C47H74O18

Peso molecular

927.1 g/mol

Nombre IUPAC

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C47H74O18/c1-21-41(63-36-17-31(50)42(22(2)59-36)64-37-18-32(51)43(23(3)60-37)65-44-40(55)39(54)38(53)33(19-48)62-44)30(49)16-35(58-21)61-26-8-11-45(4)25(15-26)6-7-29-28(45)9-12-46(5)27(10-13-47(29,46)56)24-14-34(52)57-20-24/h14,21-23,25-33,35-44,48-51,53-56H,6-13,15-20H2,1-5H3/t21-,22-,23-,25-,26+,27-,28+,29-,30+,31+,32+,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46-,47+/m1/s1

Clave InChI

BZJBLHNKKRCQEQ-ZFCLPHBQSA-N

SMILES isomérico

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2OC3CC(C(C(O3)C)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)O)O

SMILES canónico

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O

Apariencia

Solid powder

Otros números CAS

19855-40-4

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Purpurea glycoside A;  Glucodigitoxin;  Purpureaglykosid A;  Desacetyl-lanatosid A; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.